molecular formula C10H11IO2 B156123 4-(p-Iodophenyl)butyric acid CAS No. 27913-58-2

4-(p-Iodophenyl)butyric acid

货号: B156123
CAS 编号: 27913-58-2
分子量: 290.1 g/mol
InChI 键: OGOMLUBUDYFIOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(p-Iodophenyl)butyric acid (IPBA) is a low-molecular-weight organic compound with the molecular formula C₁₀H₁₁IO₂ (CAS: 27913-58-2) and a molecular weight of 290.10 g/mol . Structurally, it features a phenyl group substituted with an iodine atom at the para position, linked to a butyric acid chain. This configuration enables reversible, non-covalent binding to serum albumin, a property exploited in drug delivery systems to prolong blood circulation and enhance tumor targeting .

IPBA is widely used in radiopharmaceuticals, such as prostate-specific membrane antigen (PSMA)-targeted theranostics, folate receptor (FR)-targeted therapies, and fibroblast activation protein (FAP)-inhibitor conjugates . Its albumin-binding capability increases tumor uptake by up to 2-fold compared to non-albumin-binding analogs . Additionally, IPBA has been investigated as an aromatase inhibitor and cytochrome P450 modulator in cancer research .

准备方法

Oxidation of 4-(p-Iodophenyl)-1-Butanol

The oxidation of 4-(p-iodophenyl)-1-butanol to IPBA represents the most extensively documented synthesis route. This method leverages nitroxyl radical catalysts, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), alongside sodium chlorite (NaClO₂) and sodium hypochlorite (NaClO) in a biphasic solvent system .

Reaction Mechanism and Conditions

The oxidation proceeds via a radical-mediated pathway, where TEMPO facilitates the conversion of the primary alcohol to a carboxylic acid. A typical protocol involves:

  • Dissolving 4-(p-iodophenyl)-1-butanol (1 eq) and TEMPO (0.07 eq) in acetonitrile.

  • Adding a phosphate buffer (pH 6.5–7.5) to stabilize the reaction medium.

  • Sequentially introducing NaClO₂ (1.7 eq) and NaClO (0.02 eq) at 20–25°C to initiate oxidation .

The reaction is exothermic, necessitating temperature control (10–40°C) to prevent side reactions. After 12–24 hours, the mixture is acidified to pH 3–6.5 using HCl, inducing precipitation of IPBA as a white solid .

Workup and Purification

Post-reaction workup involves:

  • Filtration : Removal of inorganic salts via Celite® filtration.

  • Solvent Extraction : Washing with methyl tert-butyl ether (MTBE) to eliminate organic impurities.

  • Crystallization : Seeding with IPBA nuclei at 0–10°C to enhance yield (reported 70–85%) .

Table 1 : Optimization Parameters for TEMPO-Mediated Oxidation

ParameterOptimal RangeImpact on Yield
Temperature20–25°CMaximizes conversion
NaClO₂ Equivalents1.5–1.7 eqPrevents overoxidation
pH during Acidification3–6.5Ensures precipitation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, D₂O): Peaks at δ 7.68 (d, 2H, aromatic), δ 7.30 (d, 2H, aromatic), δ 2.40 (t, 2H, CH₂COO⁻), δ 1.85 (m, 2H, CH₂), δ 1.45 (m, 2H, CH₂) .

  • ¹³C NMR : Confirms the iodophenyl (≈137 ppm) and carboxylic acid (≈178 ppm) moieties .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of IPBA shows a molecular ion peak at m/z 318.99 [M+H]⁺, consistent with its molecular weight (318.07 g/mol) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) achieves >98% purity, with retention times of 12.3 minutes .

Reaction Optimization and Challenges

Catalyst Loading and Oxidant Stoichiometry

  • TEMPO : Loading exceeding 0.1 eq accelerates oxidation but risks byproduct formation .

  • NaClO₂ : Substoichiometric amounts (<1.5 eq) result in incomplete conversion, while excess (>2 eq) generates chlorinated byproducts .

Temperature Sensitivity

Maintaining temperatures below 25°C during NaClO addition prevents exothermic decomposition of chlorite ions, which can release toxic ClO₂ gas .

Iodine Stability

The para-iodo substituent is susceptible to radical displacement under harsh conditions. Chelating agents (e.g., EDTA) are added to sequester trace metals that catalyze deiodination .

Applications Influencing Synthesis Design

Radiopharmaceutical Conjugates

IPBA’s iodine atom enables radioiodination for imaging probes. Synthesis protocols emphasize ultrapure (>99%) IPBA to prevent nonspecific binding in tracers targeting albumin or cancer biomarkers .

Drug-Delivery Systems

In doxorubicin-IPBA conjugates, the carboxylic acid group is esterified to ensure pH-sensitive release. This necessitates anhydrous conditions during IPBA synthesis to preserve esterification sites .

化学反应分析

Carbodiimide-Mediated Conjugation Reactions

IPBA is frequently activated via carbodiimide reagents like EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) for covalent coupling to biomolecules.

Experimental Protocol ( , , ):

  • Reagents : 4-(p-Iodophenyl)butyric acid + EDC·HCl + NHS (N-hydroxysuccinimide)

  • Conditions :

    • Solvent: DMF or MES buffer (pH 6.0)

    • Reaction time: 30 min

    • Temperature: Room temperature

  • Product : NHS-activated ester of IPBA, enabling nucleophilic substitution with primary amines (e.g., lysine residues in peptides).

Key Findings ( , ):

ParameterValueSource
Binding affinity (HSA)108–118 nM
Blood half-lifeIncreased 5–10× vs. parent
Tumor uptake2.3× higher than controls

Mechanism ( ):

  • The iodophenyl group enhances hydrophobic interactions with albumin’s subdomain IIIA.

  • Adjacent linkers (e.g., AMBA) further stabilize binding ( ).

Case Study ( , ):

  • Compound : [131I]IBA (radioiodinated IPBA)

  • Synthesis : Cu₂O/1,10-phenanthroline-catalyzed iodination.

  • Results :

    • Radiochemical purity: >98%

    • Blood retention: 10.51% ID/g at 30 min, 4.63% ID/g at 4 h

    • Applications: SPECT imaging of blood pool, tumors, and lymph nodes ( ).

Peptide and Antibody Conjugation

IPBA derivatives are conjugated to therapeutic peptides/proteins to modulate biodistribution:

Example Reactions ( , ):

Target MoleculeConjugation SiteReagentsOutcome
DOTA-NAPamideLysine ε-amino groupHBTU/DIPEAEnhanced hepatic accumulation
Integrin αvβ6-BPN-terminal amineEDC/NHSReduced renal clearance

Stability and Reactivity

IPBA exhibits high stability under physiological conditions:

  • Serum stability : >95% intact after 48 h ( ).

  • pH sensitivity : Stable at pH 6–8; degrades in strongly acidic/basic conditions ( ).

Synthetic Modifications

IPBA serves as a scaffold for structural derivatives:

  • Esterification : Forms butyrate esters (e.g., 4-iodophenyl butyrate) via acid-catalyzed reactions ( ).

  • Amide formation : Reacts with primary/secondary amines to yield prodrugs ( ).

科学研究应用

Radiopharmaceutical Development

One of the primary applications of 4-(p-Iodophenyl)butyric acid is in the modification of radiopharmaceuticals to improve their biodistribution and targeting capabilities. The compound has been extensively studied for its ability to bind to serum albumin, which prolongs the circulation time of drugs in the bloodstream and enhances their accumulation in tumors.

Enhancing Tumor Targeting

Research indicates that conjugating this compound to various peptides and small molecules significantly improves their tumor uptake. For instance, studies involving integrin αvβ6 binding peptides have shown that IPB-modified peptides exhibit increased tumor retention and reduced kidney accumulation compared to non-modified counterparts . This property is crucial for developing targeted therapies, especially in oncology.

Case Study: Folate Radioconjugates

In a comparative study of different albumin binders, this compound was found to enhance the blood residence time of folate radioconjugates while simultaneously reducing renal uptake . This balance is vital for therapeutic applications where high tumor uptake with minimal off-target effects is desired. The incorporation of IPB into DOTA-conjugated NAPamide compounds demonstrated improved imaging capabilities in SPECT/CT studies, highlighting its effectiveness in radiotheranostics .

Pharmacological Activity

Beyond its role in radiopharmaceuticals, this compound has been investigated for its pharmacological properties, particularly in cancer research.

Synthesis and Chemical Reactions

This compound serves as a versatile reactant in organic synthesis, including:

  • Synthesis of Cyclophanes : It is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids .
  • Intramolecular Friedel-Crafts Reactions : The compound can be utilized for synthesizing 1-tetralones through these reactions .

These synthetic applications further illustrate its utility beyond medicinal chemistry into broader organic chemistry contexts.

Comparative Analysis of Albumin Binding Moieties

A detailed comparison between this compound and other albumin-binding moieties reveals its unique advantages:

Moiety Tumor Uptake Blood Retention Kidney Uptake
This compoundHighEnhancedReduced
5-(p-Iodophenyl)pentanoateModerateLowerHigher

This table summarizes findings from various studies, indicating that while other moieties may offer comparable tumor targeting, this compound provides superior blood retention and reduced renal accumulation, making it a preferred choice for therapeutic applications .

作用机制

The mechanism of action of 4-(p-Iodophenyl)butyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to albumin, thereby extending the half-life of radiopharmaceuticals. This binding enhances the tumor uptake and retention of radiopharmaceuticals, resulting in improved therapeutic efficacy . Additionally, it can modulate histone deacetylase activity, influencing gene expression and cellular processes such as apoptosis and proliferation .

相似化合物的比较

Albumin-Binding Moieties: IPBA vs. Evans Blue Derivatives

IPBA is often compared to Evans Blue (EB), another albumin-binding moiety. Key differences include:

  • Blood Retention : IPBA conjugates exhibit prolonged blood circulation due to strong albumin affinity (Kd ≈ 0.3 μM) , while EB derivatives show faster clearance but higher kidney retention .
  • Tumor-to-Kidney Ratio : In FAP-targeted agents, IPBA-modified ligands (e.g., FD2) achieved higher blood retention and tumor uptake (~24–56% IA/g), whereas EB-modified analogs (e.g., FD3) showed elevated kidney retention (~63–125% IA/g) .
  • Structural Flexibility : IPBA’s smaller size allows easier conjugation without steric hindrance, whereas EB’s larger structure may require truncation for optimal pharmacokinetics .

Table 1. Comparison of IPBA and Evans Blue in Preclinical Studies

Compound Tumor Uptake (%IA/g) Kidney Uptake (%IA/g) Blood Half-Life Reference
[177Lu]Lu-FD2 (IPBA) 24 (4 h) 63 (4 h) Prolonged
[177Lu]Lu-FD3 (EB) 56 (24 h) 125 (24 h) Moderate
[177Lu]Lu-PSMA-ALB-02 35 (24 h) 7 (24 h) Extended
[177Lu]Lu-EB-TATE 9 (4 h) 161 (4 h) Short

IPBA vs. Other PSMA-Targeted Ligands

IPBA-modified PSMA ligands (e.g., PSMA-ALB-02, HTK01169) demonstrate superior tumor uptake compared to non-albumin-binding analogs like PSMA-617:

  • Tumor Uptake : PSMA-ALB-02 showed ~35% IA/g tumor uptake at 24 h, versus ~11% IA/g for PSMA-617 .
  • Kidney Uptake : A drawback of IPBA is increased kidney retention (e.g., ~125% IA/g for HTK01169 vs. ~0.6% IA/g for PSMA-617) .
  • Structural Modifications : Adding PEG linkers between IPBA and the targeting vector improved tumor-to-kidney ratios in LNCaP models (e.g., from ~0.5 to ~5) .

IPBA vs. p-(Iodophenyl)acetic Acid Derivatives

Compounds like p-(iodophenyl)acetic acid (IPAc) exhibit lower albumin affinity and distinct biodistribution:

  • Tumor Targeting : IPAc-PSMA conjugates achieved ~6% IA/g tumor uptake, significantly lower than IPBA analogs .
  • Kidney Clearance : IPAc derivatives showed reduced kidney retention (~2% IA/g), making them safer but less effective for sustained therapy .

Key Research Findings

Enhanced Therapeutic Efficacy :

  • IPBA-conjugated [177Lu]Lu-PSMA-ALB-02 increased tumor AUC by 2-fold compared to PSMA-617, though kidney AUC rose 10-fold .
  • In FAP-targeted therapy, IPBA-modified FD2 reduced tumor growth with negligible toxicity, while EB-based FD3 caused higher kidney damage .

Dual-Targeting Strategies :

  • Combining IPBA with cleavable linkers (e.g., MVK sequences) reduced renal accumulation by enabling enzymatic cleavage in kidneys .

Clinical Limitations: High kidney uptake remains a barrier for IPBA-based agents, necessitating dose optimization or adjunct therapies (e.g., amino acid co-infusion) .

生物活性

4-(p-Iodophenyl)butyric acid (IPBA), also known as 4-iodobenzenebutanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and radiopharmaceutical development. This article explores the biological activity of IPBA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

  • IPBA is characterized by a butyric acid moiety attached to a para-iodophenyl group. Its structure allows for various chemical interactions that are pivotal in biological systems.

Mechanism of Action:

  • Albumin Binding: One of the primary mechanisms through which IPBA exerts its effects is by acting as an albumin binder. This property enhances the pharmacokinetic profile of conjugated drugs, prolonging their circulation time in the bloodstream and improving tumor uptake. The binding to albumin reduces renal clearance, allowing for more effective targeting of malignant tissues .
  • Histone Deacetylase Inhibition: Studies have indicated that IPBA may influence histone deacetylase (HDAC) activity, which is crucial in regulating gene expression involved in apoptosis and cell proliferation. This mechanism has been particularly noted in human colorectal cancer cells.

Biological Applications

IPBA has been utilized in various biological and medicinal applications:

  • Cancer Therapeutics:
    • IPBA-modified compounds have shown enhanced therapeutic efficacy in targeting specific cancer types. For instance, conjugation with radiopharmaceuticals has improved targeting and retention in tumors such as melanoma and prostate cancer .
  • Radiopharmaceutical Development:
    • The incorporation of IPBA into radiolabeled compounds has been demonstrated to improve diagnostic imaging and therapeutic outcomes. For example, [177Lu]Lu-DOTA-IPB-NAPamide showed significantly higher tumor accretion compared to its non-modified counterpart, facilitating better imaging and treatment strategies for aggressive tumors .
  • Drug Development:
    • As an intermediate in pharmaceutical synthesis, IPBA plays a role in developing various organic compounds. Its ability to undergo substitution, oxidation, and reduction reactions allows for versatile applications in drug formulation.

Case Study 1: Enhanced Tumor Targeting

In a study involving [177Lu]Lu-labeled PSMA inhibitors, the addition of an IPBA moiety significantly improved tumor targeting and retention compared to non-modified versions. The study highlighted that the presence of the albumin-binding unit led to reduced renal accumulation and increased bioavailability at the target site .

Case Study 2: Colorectal Cancer Treatment

Research demonstrated that IPBA's interaction with HDACs resulted in altered gene expression patterns associated with apoptosis in colorectal cancer cells. This finding suggests potential therapeutic roles for IPBA derivatives as HDAC inhibitors in cancer treatment protocols.

Pharmacokinetics

The pharmacokinetic properties of IPBA have been extensively studied:

  • In Vivo Studies: Animal models have shown that radiolabeled compounds containing IPBA exhibit prolonged circulation times and improved biodistribution profiles compared to those without the albumin-binding moiety .
  • Biodistribution Analysis: In vivo imaging studies confirmed that tumors could be detected more effectively with IPBA-conjugated radiopharmaceuticals 24 hours post-injection, underscoring its potential for clinical applications in oncology .

常见问题

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4-(p-Iodophenyl)butyric acid, and how should researchers interpret critical peaks?

To confirm the structure and purity of this compound (CAS 27913-58-2), researchers should employ:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : The aromatic protons of the iodophenyl group appear as a doublet (δ ~7.2–7.6 ppm) due to coupling with the iodine atom. The butyric acid chain shows resonances for the methylene groups (δ ~1.8–2.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad if not deuterated).
    • ¹³C NMR : The iodine-substituted carbon resonates at ~90–100 ppm, while the carboxylic carbon appears at ~170–175 ppm .
  • Infrared Spectroscopy (IR): A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group. C-I stretching vibrations appear at ~500–600 cm⁻¹ .
  • Mass Spectrometry (MS): The molecular ion peak (m/z ~290) corresponds to the molecular weight (C₁₀H₁₁IO₂). Fragmentation patterns should align with the loss of COOH (44 Da) and iodine (127 Da) .

Q. How should researchers handle solubility challenges when working with this compound in aqueous systems?

This compound is sparingly soluble in water due to its hydrophobic iodophenyl group. To improve solubility:

  • pH Adjustment : Dissolve in alkaline buffers (pH >8) to deprotonate the carboxylic acid, forming a water-soluble sodium salt.
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) in aqueous solutions, ensuring compatibility with downstream assays .
  • Sonication : Brief sonication (5–10 min) enhances dispersion in mixed solvents.

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in a tightly sealed, light-protected container. The compound is sensitive to moisture and prolonged exposure to air, which may lead to decomposition (e.g., deiodination or oxidation). For long-term storage, aliquot under inert gas (argon or nitrogen) .

Advanced Research Questions

Q. How can this compound be optimized as a synthon in Friedel-Crafts alkylation reactions?

The compound’s iodophenyl group acts as an electron-withdrawing moiety, directing electrophilic substitution. Key optimization steps include:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) at 0.1–1.0 eq. to balance reactivity and byproduct formation.
  • Temperature Control : Reactions typically proceed at 60–80°C in anhydrous dichloromethane or toluene.
  • Workup : Neutralize the catalyst with ice-cold water and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor for residual iodine-containing byproducts using TLC (Rf ~0.3–0.5) .

Q. What experimental strategies address contradictions in reported purity levels (e.g., 97% vs. >99%)?

Discrepancies may arise from synthesis routes or purification methods. To resolve:

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Compare retention times against a certified reference standard.
  • Recrystallization : Purify via slow evaporation in ethyl acetate/hexane (1:3). This often increases purity to >99% .
  • Elemental Analysis : Confirm iodine content (~43.7% theoretical) to detect impurities like unreacted starting materials .

Q. How does the albumin-binding property of this compound influence its application in targeted drug delivery?

The compound’s high-affinity binding to serum albumin (Kd ~3 μM) enables prolonged circulation in vivo. Methodological considerations for drug conjugate design:

  • Conjugation Chemistry : Link via NHS ester or maleimide groups to biomolecules (e.g., antibodies, peptides).
  • In Vivo Testing : In murine models, conjugates show a 3–5× increase in tumor uptake compared to non-albumin-binding analogs. Use PET/CT imaging with ¹²⁴I-labeled derivatives to track biodistribution .

Q. Safety and Compliance

Q. What are critical hazards associated with this compound, and how should spills be managed?

  • Hazards : Skin/eye irritation (H315, H319), potential iodine release under heat.
  • Spill Protocol :
    • Wear PPE (gloves, goggles).
    • Absorb with inert material (vermiculite) and place in a sealed container.
    • Decontaminate surfaces with ethanol/water (1:1).
    • Dispose as halogenated waste per local regulations .

属性

IUPAC Name

4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405208
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-58-2
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 C mixture of 4-(4-aminophenyl)butyric acid (1.0 eq) and aqueous 6N hydrochloric acid (5.44 eq) was treated with 1.05 eq of a 3N aqueous solution of sodium nitrite, adding slowly so as to keep the temperature below 5 C. A solution of 2.8N aqueous potassium iodide (1.01 eq) was added. The reaction was stirred overnight. The layers were separated. The organic phase was purified by flash chromatography using methanol/methylene chloride as eluant to give 4-(4-iodophenyl)butyric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(p-Iodophenyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(p-Iodophenyl)butyric acid
Reactant of Route 3
Reactant of Route 3
4-(p-Iodophenyl)butyric acid
Reactant of Route 4
Reactant of Route 4
4-(p-Iodophenyl)butyric acid
Reactant of Route 5
Reactant of Route 5
4-(p-Iodophenyl)butyric acid
Reactant of Route 6
4-(p-Iodophenyl)butyric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。